

# Introduction: The Strategic Value of a Pre-functionalized Pyridine Core

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## Compound of Interest

Compound Name: **4-Iodo-5-methylpyridin-2-amine**

Cat. No.: **B2686806**

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In the landscape of modern medicinal and process chemistry, the strategic selection of starting materials is paramount to the efficiency, novelty, and ultimate success of a synthetic campaign. **4-Iodo-5-methylpyridin-2-amine** is a heterocyclic building block of significant value, offering a pre-functionalized and strategically substituted pyridine scaffold.<sup>[1]</sup> Its structure, featuring a nucleophilic amino group and a reactive iodo substituent, makes it an exceptionally versatile precursor for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.<sup>[1][2][3]</sup>

The iodine atom at the C4 position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups. The 2-amino group, meanwhile, provides a crucial vector for further derivatization, cyclization, or as a key pharmacophoric element for establishing hydrogen-bond interactions with biological targets.<sup>[4]</sup> This guide provides a detailed exploration of the synthesis and core applications of **4-Iodo-5-methylpyridin-2-amine**, offering field-proven insights and detailed protocols for its effective utilization in drug discovery and development.

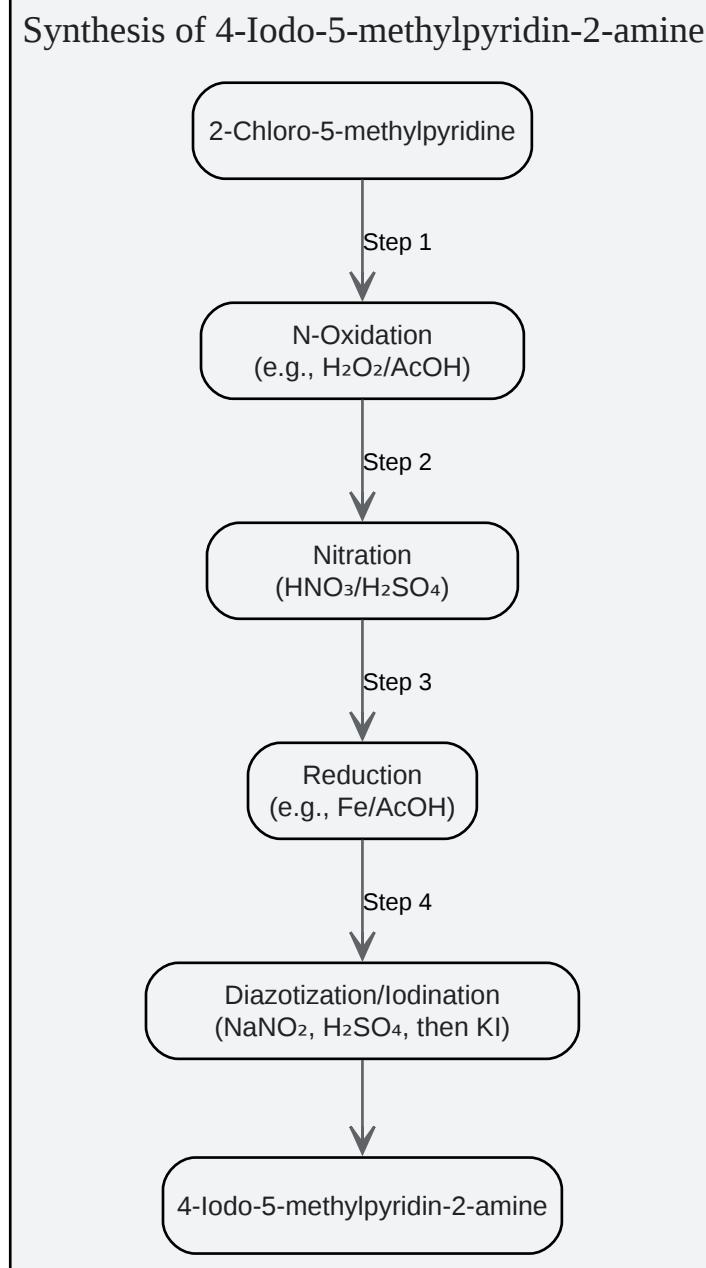
## Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

Property	Value	Reference
CAS Number	1227581-81-8	<a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> IN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	234.04 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
Appearance	Yellow to brown powder	<a href="#">[1]</a>
Melting Point	115-119 °C	<a href="#">[1]</a>
Boiling Point	316.0±42.0 °C (Predicted)	<a href="#">[5]</a>
LogP	2.78	<a href="#">[5]</a>
Storage	Store at 0-8 °C	<a href="#">[1]</a>

## Synthesis of the Starting Material

While **4-Iodo-5-methylpyridin-2-amine** is commercially available, understanding its synthesis provides valuable context for potential impurities and scalability. A common route begins with the more accessible 2-chloro-5-methylpyridine, proceeding through a four-step sequence.[\[6\]](#) This method ensures regioselective introduction of the iodo group at the C4 position, which is activated by the N-oxide intermediate.



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Caption: A representative synthetic pathway to **4-Iodo-5-methylpyridin-2-amine**.<sup>[6]</sup>

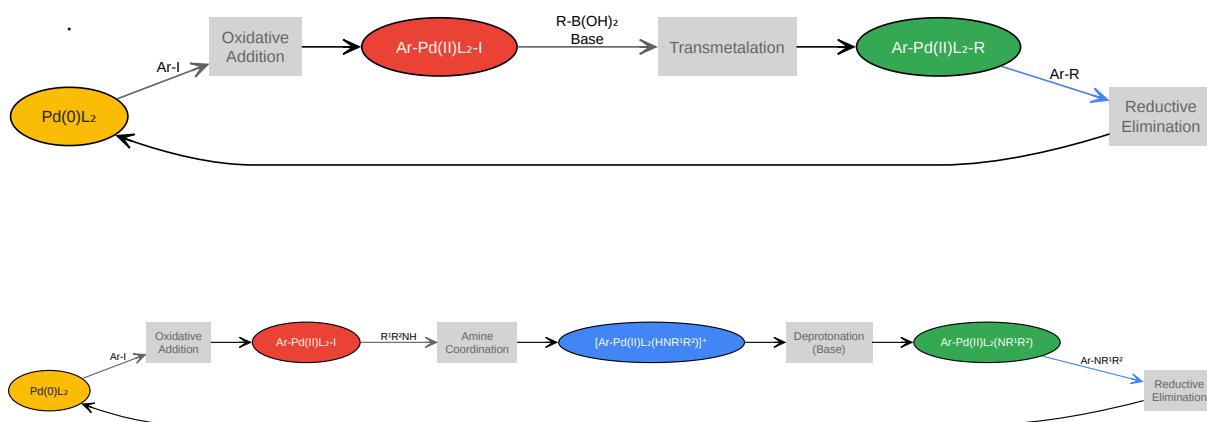
## Core Synthetic Application I: Suzuki-Miyaura Cross-Coupling

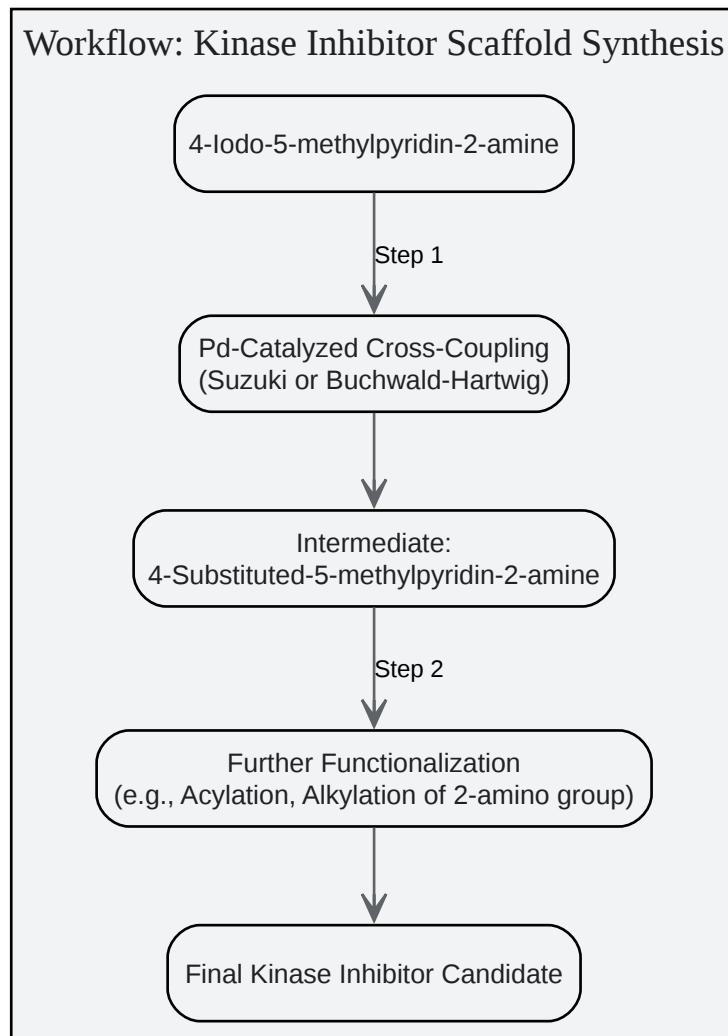
The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming carbon-carbon bonds in modern organic synthesis.<sup>[7]</sup> The C(sp<sup>2</sup>)-I bond in **4-Iodo-5-methylpyridin-2-amine** is highly susceptible to oxidative addition to a Palladium(0) catalyst, making it an ideal substrate for this transformation. This reaction allows for the direct linkage of the pyridine core to a vast array of aryl and heteroaryl boronic acids or esters, providing a modular and efficient route to biaryl structures common in kinase inhibitors.<sup>[3]</sup>

## Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established, three-stage process:<sup>[7]</sup>

- Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine, forming a Pd(II) intermediate. This is typically the rate-determining step, and the high reactivity of aryl iodides makes it highly efficient.<sup>[7]</sup>
- Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex.
- Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst.





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